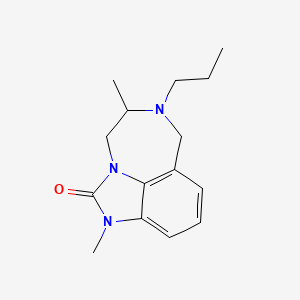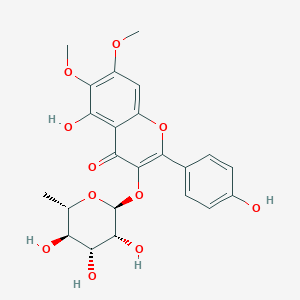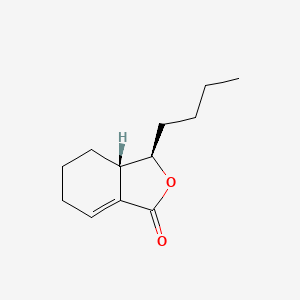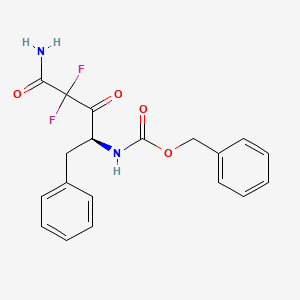
Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is a chemical compound with the molecular formula C19H18F2N2O4 . This compound is known for its unique structure, which includes both amino and difluoro groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism of action of carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester include:
- Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-[(phenylmethyl)amino]butyl)-, phenylmethyl ester
- Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-[(phenylmethyl)amino]butyl)-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
148797-24-4 |
|---|---|
Molecular Formula |
C19H18F2N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
benzyl N-[(2S)-5-amino-4,4-difluoro-3,5-dioxo-1-phenylpentan-2-yl]carbamate |
InChI |
InChI=1S/C19H18F2N2O4/c20-19(21,17(22)25)16(24)15(11-13-7-3-1-4-8-13)23-18(26)27-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,22,25)(H,23,26)/t15-/m0/s1 |
InChI Key |
MCOPTZNLNORUTI-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)C(C(=O)N)(F)F)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)C(C(=O)N)(F)F)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



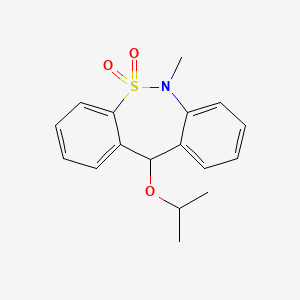






![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
